molecular formula C8H5IN2O2 B14364196 4-(Iodomethyl)-3-nitrobenzonitrile CAS No. 90178-76-0

4-(Iodomethyl)-3-nitrobenzonitrile

Cat. No.: B14364196
CAS No.: 90178-76-0
M. Wt: 288.04 g/mol
InChI Key: CBOHDANLUOKOSV-UHFFFAOYSA-N
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Description

4-(Iodomethyl)-3-nitrobenzonitrile is an organic compound characterized by the presence of an iodomethyl group, a nitro group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Iodomethyl)-3-nitrobenzonitrile typically involves the nitration of a suitable benzonitrile precursor followed by iodination. One common method involves the nitration of 4-methylbenzonitrile to form 4-methyl-3-nitrobenzonitrile, which is then subjected to iodination using iodine and a suitable oxidizing agent to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Iodomethyl)-3-nitrobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Reduction: Typical reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products Formed

    Substitution: Products include azides, nitriles, and thiols.

    Reduction: The major product is 4-(Aminomethyl)-3-nitrobenzonitrile.

    Oxidation: The major product is 4-(Carboxymethyl)-3-nitrobenzonitrile.

Scientific Research Applications

4-(Iodomethyl)-3-nitrobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Iodomethyl)-3-nitrobenzonitrile depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the iodine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)-3-nitrobenzonitrile
  • 4-(Chloromethyl)-3-nitrobenzonitrile
  • 4-(Fluoromethyl)-3-nitrobenzonitrile

Uniqueness

4-(Iodomethyl)-3-nitrobenzonitrile is unique due to the presence of the iodomethyl group, which is more reactive in nucleophilic substitution reactions compared to its bromine, chlorine, and fluorine analogs. This increased reactivity makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

90178-76-0

Molecular Formula

C8H5IN2O2

Molecular Weight

288.04 g/mol

IUPAC Name

4-(iodomethyl)-3-nitrobenzonitrile

InChI

InChI=1S/C8H5IN2O2/c9-4-7-2-1-6(5-10)3-8(7)11(12)13/h1-3H,4H2

InChI Key

CBOHDANLUOKOSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])CI

Origin of Product

United States

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